

# A Technical Guide to 5-Substituted-2-Thioxoimidazolidin-4-ones

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## Compound of Interest

Compound Name: **5-Ethyl-2-thioxoimidazolidin-4-one**

Cat. No.: **B3331418**

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This technical guide provides an in-depth overview of **5-Ethyl-2-thioxoimidazolidin-4-one** and its related derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's chemical identity, synthesis, biological activities, and mechanisms of action. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

## Compound Identification

The core structure of interest is **5-Ethyl-2-thioxoimidazolidin-4-one**. While a specific CAS number for this exact molecule is not readily available in public databases, its IUPAC name can be systematically determined. The following table provides the identity of the target compound and a closely related, registered analog.

Compound Name	IUPAC Name	CAS Number	Molecular Formula
5-Ethyl-2-thioxoimidazolidin-4-one	5-Ethyl-2-sulfanylideneimidazolidin-4-one	Not Available	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> OS
5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one	5-Ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one	61815-28-9[1]	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> OS

# Synthesis of 5-Substituted-2-Thioxoimidazolidin-4-ones

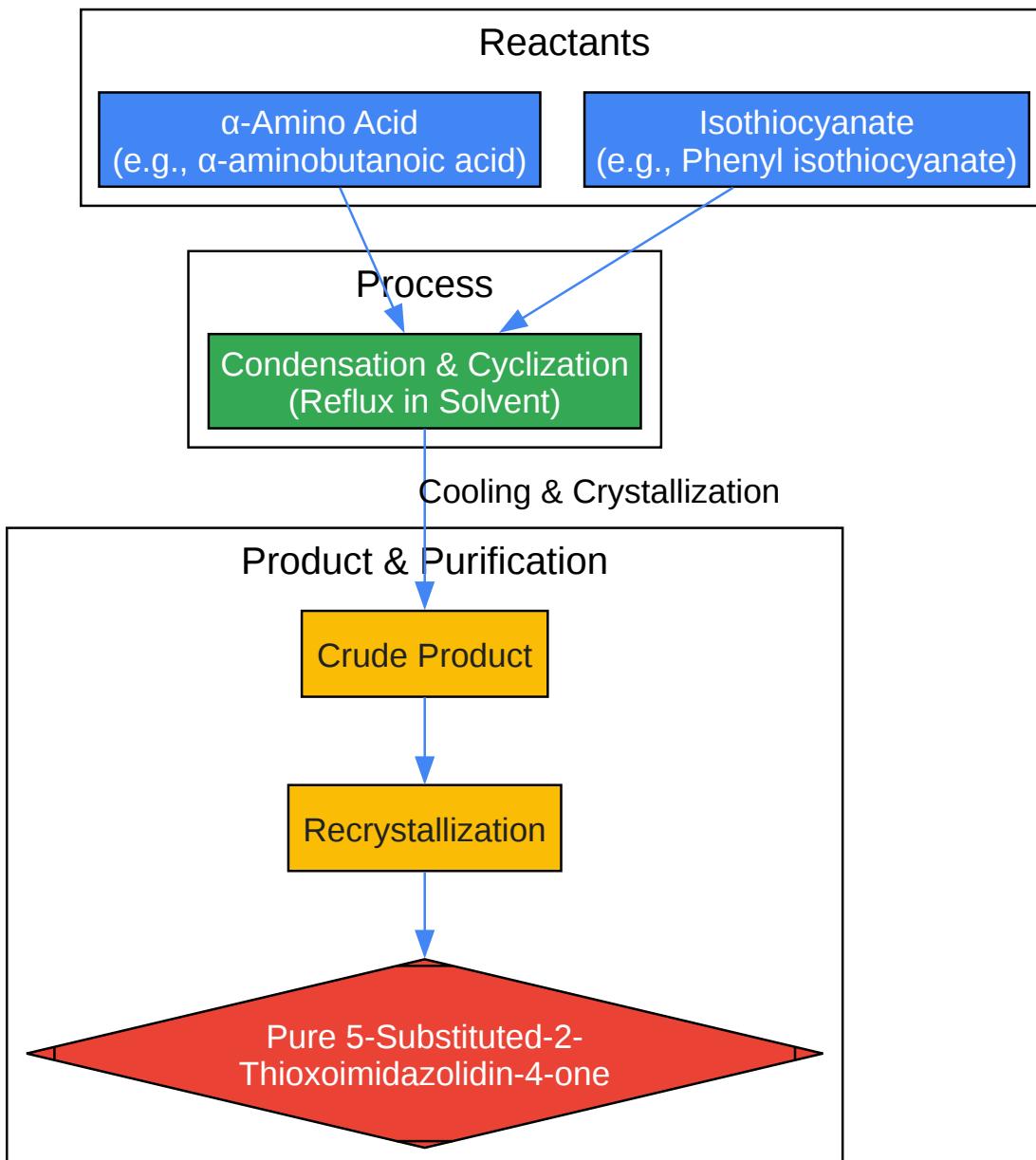
The synthesis of 5-substituted-2-thioxoimidazolidin-4-ones, also known as 2-thiohydantoins, can be achieved through several established methods. A common and effective route involves the condensation reaction of an appropriate  $\alpha$ -amino acid with a thiocyanate or isothiocyanate.

A general procedure for synthesizing 5-substituted-2-thioxoimidazolidin-4-ones involves the reaction of an  $\alpha$ -amino acid with phenyl isothiocyanate. For the synthesis of the specific title compound, the starting material would be  $\alpha$ -aminobutanoic acid.

- **Reaction Setup:** An  $\alpha$ -amino acid (e.g., C-4-Ethylphenylglycine, 9 mmol) and phenyl isothiocyanate (9 mmol) are combined in a suitable solvent mixture, such as ethanol and water.<sup>[2]</sup>
- **Reaction Conditions:** The mixture is heated under reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization reaction.<sup>[2]</sup>
- **Product Isolation:** Upon cooling, the product often crystallizes out of the solution.
- **Purification:** The crude product is collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 5-substituted-2-thioxo-imidazolidine-4-one.<sup>[2]</sup>

The following diagram illustrates a generalized workflow for this synthesis.

## General Synthesis of 5-Substituted-2-Thioxoimidazolidin-4-ones

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A generalized workflow for the synthesis of 5-substituted-2-thioxoimidazolidin-4-ones.

## Biological Activity and Therapeutic Potential

Derivatives of 2-thioxoimidazolidin-4-one are a significant class of heterocyclic compounds known for a wide spectrum of biological activities.[3][4] These activities are often attributed to the versatile thiohydantoin core structure, which can be readily functionalized at various positions to modulate its pharmacological properties.

Activity Type	Description	References
Anticancer	<p>Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2).<a href="#">[5]</a><a href="#">[6]</a> They can induce apoptosis and arrest the cell cycle, often by modulating key signaling pathways like PI3K/AKT.<a href="#">[5]</a></p>	<a href="#">[5]</a> <a href="#">[6]</a>
Antibacterial	<p>These compounds have been evaluated for their activity against both Gram-positive (e.g., <i>Staphylococcus aureus</i>) and Gram-negative bacteria. Some derivatives exhibit significant antibacterial and antibiofilm effects, suggesting potential as new antimicrobial agents.<a href="#">[3]</a><a href="#">[4]</a></p>	<a href="#">[3]</a> <a href="#">[4]</a>
Herbicidal	<p>Structurally related to hydantocidin, some 2-thiohydantoin derivatives show promise as herbicides.<a href="#">[7]</a> They can act as proherbicides, inhibiting essential plant enzymes like adenylosuccinate synthetase.<a href="#">[7]</a></p>	<a href="#">[7]</a>
Perforin Inhibition	<p>Novel 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin, a key protein in the immune system's cytotoxic cell response. This suggests potential applications in</p>	<a href="#">[8]</a>

managing autoimmune diseases or transplant rejection.<sup>[8]</sup>

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The following table summarizes the in vitro cytotoxic activity of a promising 2-thioxoimidazolidin-4-one derivative against the HepG2 liver cancer cell line, demonstrating its potent anticancer potential compared to standard drugs.

Compound	Cell Line	IC <sub>50</sub> (μM)
Compound 4 (A 2-thioxoimidazolidin-4-one derivative)	HepG2	0.017 <sup>[5]</sup>
Staurosporine (Reference Drug)	HepG2	5.07 <sup>[5]</sup>
5-Fluorouracil (Reference Drug)	HepG2	5.18 <sup>[5]</sup>

## Mechanism of Action: PI3K/AKT Signaling Pathway Inhibition

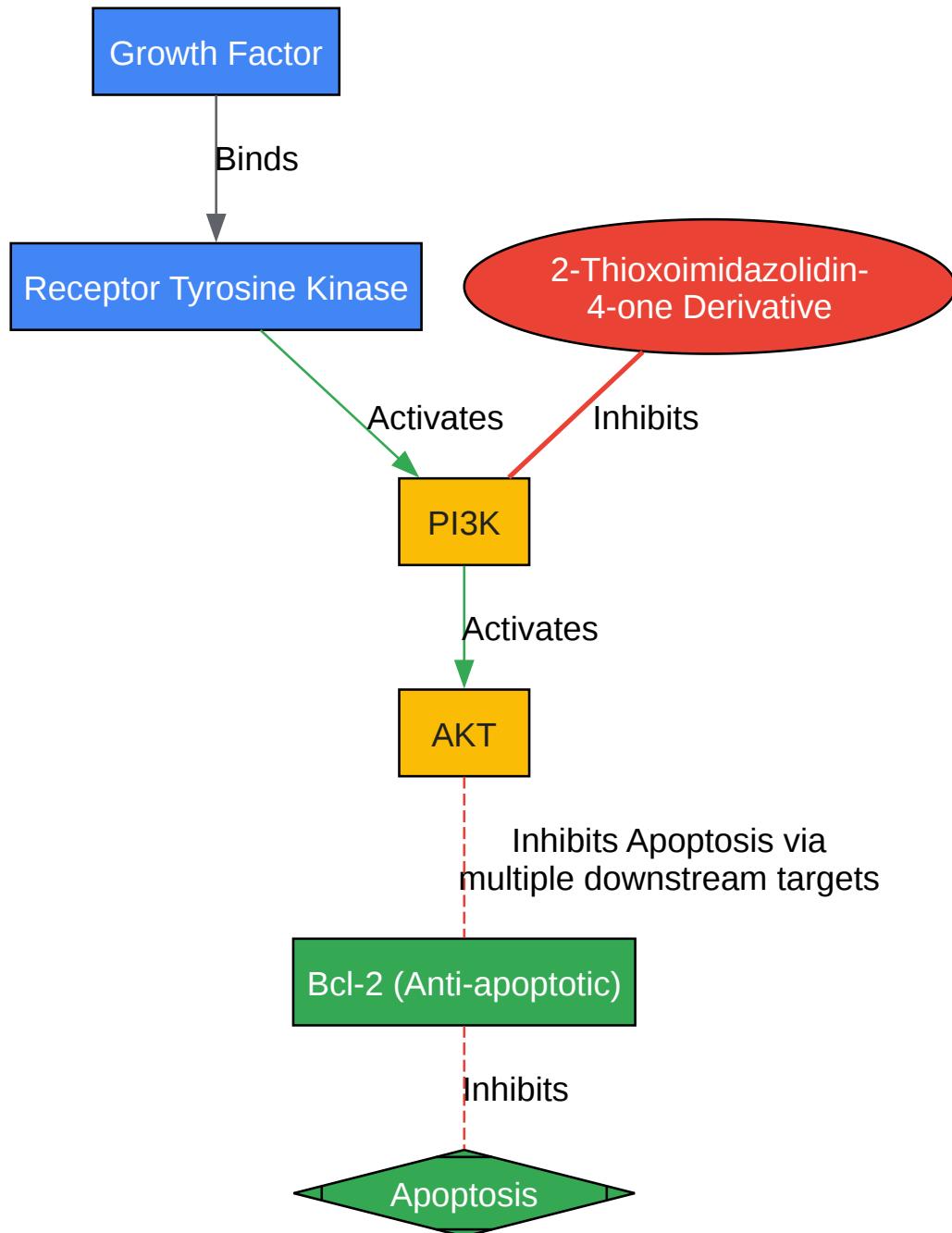
A key mechanism underlying the anticancer activity of some 2-thioxoimidazolidin-4-one derivatives is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers. <sup>[5]</sup>

- Cell Culture and Treatment: HepG2 cells are cultured to approximately 80% confluence and then treated with the test compound (e.g., Compound 4) at its IC<sub>50</sub> concentration for 24-48 hours.
- Protein Extraction: After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford or BCA assay.

- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for key pathway proteins (e.g., p-PI3K, p-AKT, total PI3K, total AKT, and a loading control like β-actin).
- Detection: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the bands is quantified using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

The diagram below illustrates the inhibitory effect of 2-thioxoimidazolidin-4-one derivatives on the PI3K/AKT pathway, leading to apoptosis.

## Inhibition of PI3K/AKT Pathway by 2-Thioxoimidazolidin-4-one Derivatives

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Inhibition of the PI3K/AKT survival pathway by 2-thioxoimidazolidin-4-one derivatives.

## Conclusion

The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal and agricultural chemistry. While specific data for **5-Ethyl-2-thioxoimidazolidin-4-one** is limited, the broader class of its derivatives demonstrates significant potential as anticancer, antibacterial, and herbicidal agents. The established synthetic routes allow for extensive structural diversification, and their mechanisms of action, such as the inhibition of critical cell signaling pathways, provide a solid foundation for the rational design of new, highly active compounds for therapeutic and industrial applications. Further investigation into specific derivatives like the 5-ethyl variant is warranted to fully explore their unique chemical and biological properties.

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